molecular formula C5H4FIN2 B1457263 2-Fluoro-6-iodopyridin-3-amine CAS No. 1422443-52-4

2-Fluoro-6-iodopyridin-3-amine

Cat. No. B1457263
CAS RN: 1422443-52-4
M. Wt: 238 g/mol
InChI Key: RMWFPFKSXBTAGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-iodopyridin-3-amine is C5H4FIN2 . The InChI code is 1S/C5H4FIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-iodopyridin-3-amine include a molecular weight of 238.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 237.94032 g/mol . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

Catalytic Aminocarbonylation

2-Fluoro-6-iodopyridin-3-amine plays a significant role in catalytic aminocarbonylation reactions, serving as a versatile precursor for the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of potential biological importance, obtained through palladium-catalyzed reactions that involve carbon monoxide insertions. Such processes demonstrate the compound's utility in creating structurally complex and biologically relevant molecules under controlled conditions, highlighting its importance in synthetic organic chemistry and drug development (Takács et al., 2007).

Selective C-N Cross-Coupling

The compound also finds application in selective C-N cross-coupling reactions under microwave conditions, demonstrating its utility in the efficient synthesis of aromatic amines. This particular chemistry showcases the compound's reactivity towards selective bond formation, emphasizing its role in developing novel aromatic compounds with potential applications in materials science and pharmaceutical chemistry (Koley et al., 2010).

Ligand Synthesis and Metal Complexation

Moreover, 2-Fluoro-6-iodopyridin-3-amine is instrumental in the synthesis of ligands such as tris(2-fluoro-6-pyridylmethyl)amine (F3TPA), which upon complexation with metal ions, leads to the formation of novel metal complexes. These complexes have been studied for their reactivity towards molecular dioxygen, providing insights into the mechanisms of oxidation reactions and the design of catalysts for environmental and industrial applications (Machkour et al., 2004).

Halogen Dance Reactions

Its utility extends to serving as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines through halogen dance reactions. This aspect underlines the compound's versatility in enabling regioselective functionalization and synthesis of complex molecular architectures, crucial for developing novel materials and medicinal compounds (Wu et al., 2022).

Catalyst-Free Amination

Furthermore, catalyst-free amination reactions involving 2-fluoro-6-iodopyridin-3-amine highlight its reactivity and the potential for more sustainable chemical synthesis approaches. This reflects the ongoing efforts in the chemical research community to develop more efficient and environmentally benign synthetic methods (Abel et al., 2015).

properties

IUPAC Name

2-fluoro-6-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWFPFKSXBTAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodopyridin-3-amine

Synthesis routes and methods

Procedure details

To a solution of 2-fluoropyridin-3-amine (5.00 g, 44.60 mmol) in DMF (100 mL) was added N-iodosuccinimide (11.04 g, 49.06 mmol). The resulting mixture was stirred overnight. The reaction mixture was partitioned between EtOAc and water. The organic layer was dried with MgSO4 and concentrated. The residue was purified on silica eluted 0 to 50% EtOAc in Heptane. 2-fluoro-6-iodopyridin-3-amine was obtained as a dark tan solid (8.8674 g, 83%). To an ice cooled mixture of tert-Butyl nitrite (356.8 uL, 3.000 mmol) and Copper(II) bromide (536.0 mg, 2.400 mmol) in Acetonitrile (5 mL) was added 2-fluoro-6-iodopyridin-3-amine was obtained as a dark tan solid (476.0 mg, 2.000 mmol). The resulting mixture was stirred overnight allowing warming to room temperature. The mixture was filtered through Celite. The filtrated was concentrated. The residue was partitioned between Et2O and saturated NH4Cl. The organic layer was dried with MgSO4, and then concentrated. The residue was purified on silica eluted with 0 to 20% EtOAc in Heptane. 3-Bromo-2-fluoro-6-iodopyridine was obtained as a yellow solid (407.1 mg, 57%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.04 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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